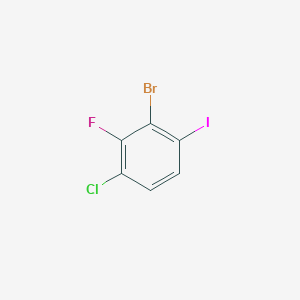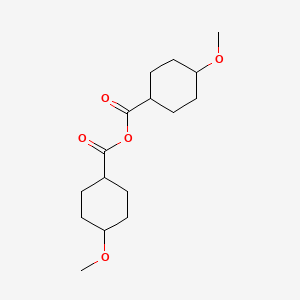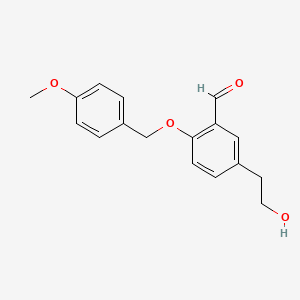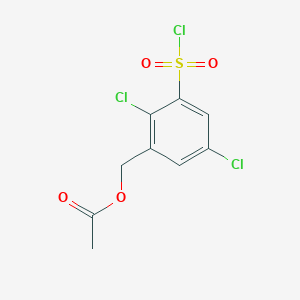
2,5-Dichloro-3-(chlorosulfonyl)benzyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C9H7Cl3O4S. It is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride typically involves the chlorosulfonation of 2,5-dichlorotoluene followed by acetylation. The reaction conditions often require the use of chlorosulfonic acid and acetic anhydride as reagents. The process is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate salts can be formed.
Hydrolysis Products: Sulfonic acids are the primary products of hydrolysis.
Applications De Recherche Scientifique
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The acetoxy group can also participate in reactions, providing additional sites for chemical modification. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichlorobenzenesulfonyl chloride: Lacks the acetoxy group, making it less versatile in certain reactions.
3-(Chloromethyl)-2,5-dichlorobenzenesulfonyl chloride: Similar structure but with a chloromethyl group instead of an acetyloxymethyl group.
3-(Methoxymethyl)-2,5-dichlorobenzenesulfonyl chloride: Contains a methoxymethyl group, which affects its reactivity and applications.
Uniqueness
3-[(Acetyloxy)methyl]-2,5-dichlorobenzenesulfonyl chloride is unique due to the presence of both the sulfonyl chloride and acetoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H7Cl3O4S |
|---|---|
Poids moléculaire |
317.6 g/mol |
Nom IUPAC |
(2,5-dichloro-3-chlorosulfonylphenyl)methyl acetate |
InChI |
InChI=1S/C9H7Cl3O4S/c1-5(13)16-4-6-2-7(10)3-8(9(6)11)17(12,14)15/h2-3H,4H2,1H3 |
Clé InChI |
APOWIHNLRAWGAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



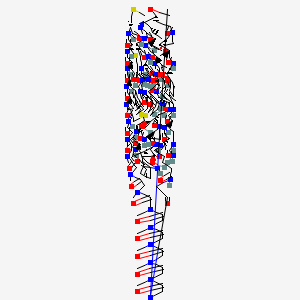
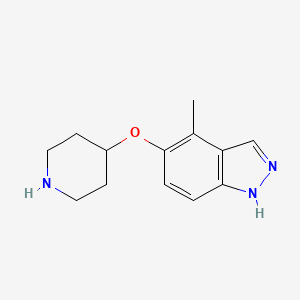

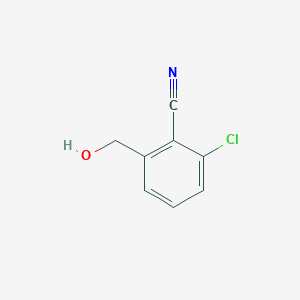

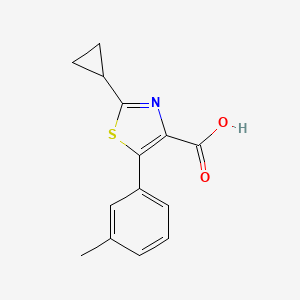

![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
